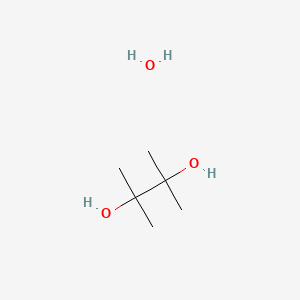
2,3-Dimethylbutane-2,3-diol hydrate
Cat. No. B3231943
Key on ui cas rn:
13311-54-1
M. Wt: 136.19 g/mol
InChI Key: DFTYLFVPARJCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04410743
Procedure details


The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.



Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4]>CC(=O)C(C)(C)C>[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4].[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C(C)(C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C(C)(O)C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04410743
Procedure details


The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.



Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4]>CC(=O)C(C)(C)C>[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4].[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C(C)(C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C(C)(O)C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.CC(C)(C(C)(O)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
